REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C(S)CCCCCCCCCCC.[Cl-].C[O:22][C:23]1[CH:24]=[N:25][C:26]([CH3:30])=[NH+:27][C:28]=1[CH3:29]>C(O)CCC>[CH3:30][C:26]1[N:27]=[C:28]([CH3:29])[C:23]([OH:22])=[CH:24][N:25]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
43.2 mL
|
Type
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reactant
|
Smiles
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C(CCCCCCCCCCC)S
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Name
|
|
Quantity
|
43.2 mL
|
Type
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reactant
|
Smiles
|
C(CCCCCCCCCCC)S
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Name
|
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Cl-].COC=1C=NC(=[NH+]C1C)C
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Name
|
|
Quantity
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158 mL
|
Type
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solvent
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Smiles
|
C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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12.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
was agitated at 20-25° C. for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was fitted with a mechanical stirrer
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Type
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DISTILLATION
|
Details
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a temperature probe, nitrogen inlet, and distillation equipment
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Type
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TEMPERATURE
|
Details
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maintaining an internal temperature less than 40° C
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Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for an additional 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the inlet was rinsed with 1-butanol (10 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction flask was degassed with vacuum
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen (3×)
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Type
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TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated to 117˜120° C.
|
Type
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CUSTOM
|
Details
|
volatile tert-butanol (=30 mL) was collected
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature (120-125° C.) for 20 h (conversion was 99.5%)
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 10-15° C.
|
Type
|
ADDITION
|
Details
|
6 N HCl (90 mL) charged at 10-15° C
|
Type
|
ADDITION
|
Details
|
Deionized water was added (63 mL)
|
Type
|
WAIT
|
Details
|
the reaction was aged for 20 min at room temperature
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Heptane (126 mL) was added
|
Type
|
STIRRING
|
Details
|
agitated for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to split for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The product containing lower aqueous layer
|
Type
|
CUSTOM
|
Details
|
was drained to a suitable vessel
|
Type
|
EXTRACTION
|
Details
|
The upper organic layer was extracted with a combined solution of water (84 mL), 6 N HCl (21 mL) and MeOH (42 mL)
|
Type
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EXTRACTION
|
Details
|
The organic layer was back-extracted with water (42 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10-15° C
|
Type
|
ADDITION
|
Details
|
Sodium chloride (37.8 g) was added
|
Type
|
STIRRING
|
Details
|
the reaction was agitated for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
2-MeTHF (140 mL) was charged
|
Type
|
STIRRING
|
Details
|
agitated for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to split
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted twice with 2-MeTHF (140 mL) with pH adjustment of the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
after each extraction (0.5 mL of 6 N HCl
|
Type
|
EXTRACTION
|
Details
|
after each extraction, and it
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure to a minimum stirrable volume
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below 40° C
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The concentrated solution was dried azeotropically with 2-MeTHF (3×65 mL)
|
Type
|
ADDITION
|
Details
|
2-MeTHF was charged
|
Type
|
DISSOLUTION
|
Details
|
should be dissolved)
|
Type
|
FILTRATION
|
Details
|
Insoluble inorganic material was filtered off
|
Type
|
FILTRATION
|
Details
|
The reactor and filter pot
|
Type
|
WASH
|
Details
|
were rinsed with 2-MeTHF (40 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below 40° C. to ca. 60 mL of total batch volume
|
Type
|
TEMPERATURE
|
Details
|
Then, the slurry mixture was cooled to 0-5° C. over 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
aged for 1 h at this temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the wet cake was rinsed
|
Type
|
TEMPERATURE
|
Details
|
with pre-cooled (0-5° C.) heptane (63 mL)
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried under vacuum with a nitrogen
|
Type
|
CUSTOM
|
Details
|
flush at room temperature for 24 h
|
Duration
|
24 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=N1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |